1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one
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Overview
Description
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring
Preparation Methods
The synthesis of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as anhydrous zinc chloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures, followed by gradual warming to room temperature .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of NADPH oxidase, reducing the generation of free radicals and protecting cells from oxidative damage . This mechanism is particularly relevant in the context of its potential anti-inflammatory and cardioprotective effects.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one (Apocynin): Both compounds have similar structures but differ in the position of the chloro group.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a similar structure but with different substitution patterns, affecting its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 |
InChI Key |
JXTMWQDXSUNDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
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